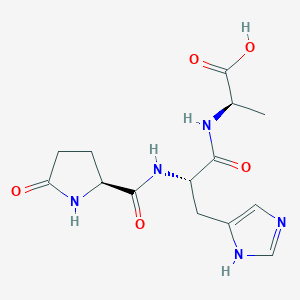
Pyroglutamyl-histidyl-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyroglutamyl-histidyl-alanine is a tripeptide compound composed of pyroglutamic acid, histidine, and alanine. This compound is structurally related to thyrotropin-releasing hormone (TRH), which plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound has been studied for its potential biological and pharmacological activities, particularly in relation to thyroid function and prolactin release .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-histidyl-alanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group for the amino group and the methyl ester for the carboxyl group.
Coupling of Pyroglutamic Acid and Histidine: The protected pyroglutamic acid is first coupled with protected histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Addition of Alanine: The resulting dipeptide is then coupled with protected alanine using similar coupling reagents and conditions.
Deprotection: The final step involves the removal of the protecting groups under acidic or basic conditions to yield the desired tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification of the final product .
化学反应分析
Types of Reactions
Pyroglutamyl-histidyl-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) and other hydrides.
Substitution Reagents: Alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidyl radicals, while reduction of the peptide bonds can yield smaller peptide fragments .
科学研究应用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Studied for its role in regulating thyroid function and prolactin release.
Medicine: Potential therapeutic applications in thyroid disorders and prolactin-related conditions.
Industry: Used in the production of peptide-based pharmaceuticals and research reagents
作用机制
The mechanism of action of pyroglutamyl-histidyl-alanine involves its interaction with specific receptors and enzymes in the body. It is structurally related to thyrotropin-releasing hormone (TRH) and can bind to TRH receptors, leading to the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. This interaction is mediated through G protein-coupled receptors (GPCRs) and involves the activation of intracellular signaling pathways such as the phosphatidylinositol-calcium-protein kinase C (PKC) pathway .
相似化合物的比较
Similar Compounds
Thyrotropin-Releasing Hormone (TRH): A tripeptide hormone with a similar structure and function.
Pyroglutamyl-histidyl-glycine: Another tripeptide with regulatory functions in the colon.
Histidyl-proline diketopiperazine: A cyclic dipeptide derived from TRH metabolism
Uniqueness
Pyroglutamyl-histidyl-alanine is unique in its specific combination of amino acids and its ability to modulate thyroid function and prolactin release. Its structural similarity to TRH allows it to interact with TRH receptors, but its distinct sequence may confer different pharmacological properties and potential therapeutic applications .
属性
CAS 编号 |
82780-19-6 |
|---|---|
分子式 |
C14H19N5O5 |
分子量 |
337.33 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N5O5/c1-7(14(23)24)17-13(22)10(4-8-5-15-6-16-8)19-12(21)9-2-3-11(20)18-9/h5-7,9-10H,2-4H2,1H3,(H,15,16)(H,17,22)(H,18,20)(H,19,21)(H,23,24)/t7-,9+,10+/m1/s1 |
InChI 键 |
NGNCHLZYBLGYLJ-JEZHCXPESA-N |
手性 SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


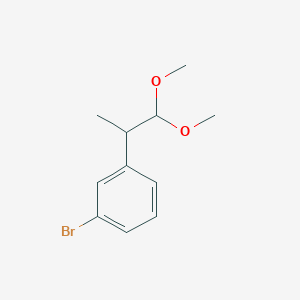
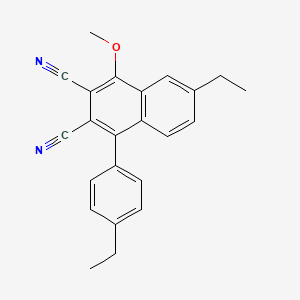
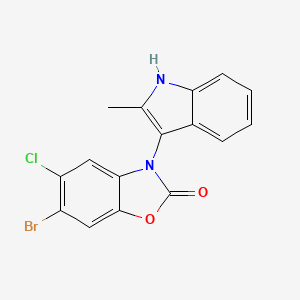

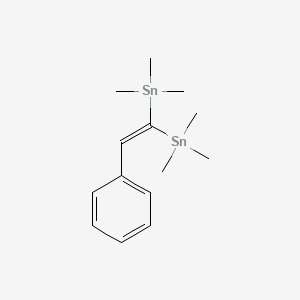
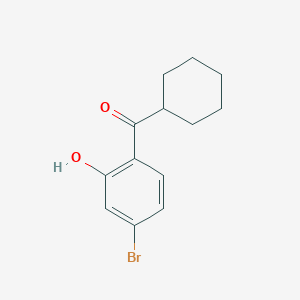
![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
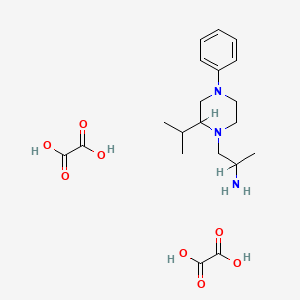
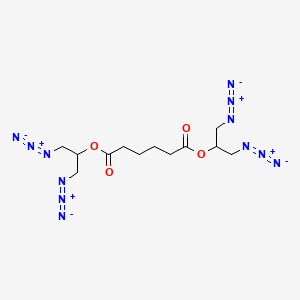
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
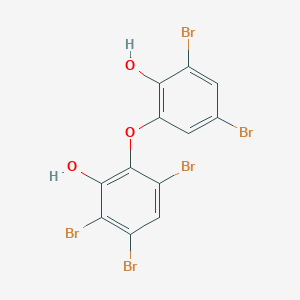
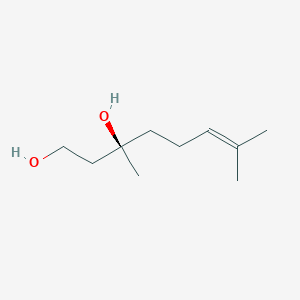
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
